molecular formula C6H4N4O2 B092947 3-Hydroxypteridin-4-one CAS No. 18106-57-5

3-Hydroxypteridin-4-one

Cat. No. B092947
CAS RN: 18106-57-5
M. Wt: 164.12 g/mol
InChI Key: HZDJBYRPYKLJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxypteridin-4-one is a heterocyclic compound that is widely used in scientific research. It is a derivative of pteridine, which is a naturally occurring compound found in many organisms. 3-Hydroxypteridin-4-one has a unique structure that makes it an important molecule in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 3-Hydroxypteridin-4-one is not fully understood. However, it is believed to interact with various biological molecules through hydrogen bonding, π-π stacking, and electrostatic interactions. This interaction can lead to changes in the conformation and activity of the molecules, which can be detected through fluorescence spectroscopy.

Biochemical And Physiological Effects

3-Hydroxypteridin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase, topoisomerase, and cyclooxygenase. It has also been shown to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation. Additionally, 3-Hydroxypteridin-4-one has been shown to have antitumor and antiviral activities, making it a potential therapeutic agent for cancer and viral infections.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Hydroxypteridin-4-one in lab experiments include its high yield, simple synthesis method, and wide range of applications. However, there are also some limitations to its use. For example, its fluorescence properties can be affected by pH, temperature, and solvent polarity, which can make it difficult to interpret the results of experiments. Additionally, 3-Hydroxypteridin-4-one can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for the use of 3-Hydroxypteridin-4-one in scientific research. One potential direction is the development of new fluorescent probes based on its structure. These probes could be used to detect specific biological molecules with high sensitivity and selectivity. Another potential direction is the development of new therapeutic agents based on its antioxidant and anti-inflammatory properties. These agents could be used to treat various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Conclusion:
In conclusion, 3-Hydroxypteridin-4-one is a heterocyclic compound that has a wide range of applications in scientific research. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use, there are also many future directions for its application in scientific research. Overall, 3-Hydroxypteridin-4-one is a valuable molecule that has the potential to make significant contributions to various fields of research.

Synthesis Methods

The synthesis of 3-Hydroxypteridin-4-one involves the condensation of 2-amino-4-hydroxypteridine with an aldehyde or ketone in the presence of an acid catalyst. This method is relatively simple and can be carried out under mild conditions. The yield of the reaction is generally high, and the purity of the product can be easily achieved through simple purification techniques.

Scientific Research Applications

3-Hydroxypteridin-4-one has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of various biological molecules, such as proteins, nucleic acids, and lipids. It is also used as a precursor in the synthesis of various bioactive compounds, including antitumor agents, antiviral agents, and enzyme inhibitors. Additionally, 3-Hydroxypteridin-4-one has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.

properties

CAS RN

18106-57-5

Product Name

3-Hydroxypteridin-4-one

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

3-hydroxypteridin-4-one

InChI

InChI=1S/C6H4N4O2/c11-6-4-5(8-2-1-7-4)9-3-10(6)12/h1-3,12H

InChI Key

HZDJBYRPYKLJEH-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=N1)C(=O)N(C=N2)O

Canonical SMILES

C1=CN=C2C(=N1)C(=O)N(C=N2)O

synonyms

3-Hydroxy-4(3H)-pteridinone

Origin of Product

United States

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